N-(4-Carboxybutanoyl)-L-histidine
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Overview
Description
N-(4-Carboxybutanoyl)-L-histidine: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carboxybutanoyl group attached to the L-histidine amino acid, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Carboxybutanoyl)-L-histidine typically involves the coupling of L-histidine with a 4-carboxybutanoyl chloride or anhydride. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxysuccinimide (HOSu) to facilitate the formation of the amide bond . The reaction conditions often include a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Carboxybutanoyl)-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxybutanoyl group to a hydroxyl group.
Substitution: The amide bond can be targeted for substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-(4-Carboxybutanoyl)-L-histidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism by which N-(4-Carboxybutanoyl)-L-histidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A derivative of 5-aminosalicylic acid with similar anti-inflammatory properties.
N-{[2-({[1-(4-Carboxybutanoyl)Amino]-2-Phenylethyl}-Hydroxyphosphinyl)Oxy]Acetyl}-2-Phenylethylamine: Another compound with a carboxybutanoyl group, used in experimental studies.
Uniqueness: N-(4-Carboxybutanoyl)-L-histidine is unique due to its specific structure, which combines the properties of the carboxybutanoyl group and L-histidine. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
595606-47-6 |
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Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H15N3O5/c15-9(2-1-3-10(16)17)14-8(11(18)19)4-7-5-12-6-13-7/h5-6,8H,1-4H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t8-/m0/s1 |
InChI Key |
ZDNAICGIKKLYAH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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